Lipophilicity and Permeability: Impact of the 4-Ethyl Group on XLogP3-AA vs. 4-Methyl Analog
The 4-ethyl group in the target compound (4-Ethyloxazole-5-carboxamide) provides a quantifiably distinct lipophilicity profile compared to its closest analog, 4-Methyloxazole-5-carboxamide. According to PubChem computed properties, the target compound has an XLogP3-AA value of 0.4 [1], which is 0.6 log units higher than the 4-methyl analog's XLogP3-AA of -0.2 [2]. This difference directly correlates to a higher calculated LogP, indicating increased membrane permeability and a potential for enhanced oral absorption, a critical parameter in early drug discovery [3].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 4-Methyloxazole-5-carboxamide (CAS 4866-00-6): XLogP3-AA = -0.2 |
| Quantified Difference | ΔXLogP3-AA = +0.6 (target is more lipophilic) |
| Conditions | Computational prediction using XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
For procurement in a medicinal chemistry project, this quantifiable difference in lipophilicity predicts a tangible advantage in membrane permeability for the ethyl-substituted compound, which can be a decisive factor in lead optimization over the less lipophilic methyl analog.
- [1] PubChem. 4-Ethyloxazole-5-carboxamide. Computed Properties: XLogP3-AA. View Source
- [2] PubChem. 4-Methyloxazole-5-carboxamide. Computed Properties: XLogP3-AA. CID 78581. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
